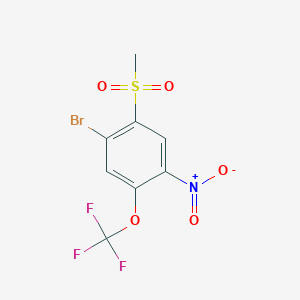

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-2-methylsulfonyl-4-nitro-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO5S/c1-19(16,17)7-3-5(13(14)15)6(2-4(7)9)18-8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHRASZRDOIERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration

- Reagents : Concentrated nitric acid and sulfuric acid mixture.

- Mechanism : Electrophilic aromatic substitution introduces the nitro group primarily at the 4-position relative to existing substituents.

- Conditions : Typically carried out at low temperatures (0–5°C) to control regioselectivity and minimize side reactions.

- Notes : The presence of electron-withdrawing groups (e.g., trifluoromethoxy) directs nitration to specific positions.

Bromination

- Reagents : Bromine (Br2) or N-bromosuccinimide (NBS).

- Catalysts : Iron(III) bromide (FeBr3) or other Lewis acids to facilitate electrophilic substitution.

- Conditions : Controlled temperature (often 40–50°C) with slow addition of bromine to avoid polybromination.

- Outcome : Selective substitution at the 1-position of the benzene ring.

Sulfonylation

- Reagents : Methanesulfonyl chloride (CH3SO2Cl).

- Base : Pyridine or similar organic bases to neutralize generated HCl.

- Conditions : Typically performed at 0–25°C under anhydrous conditions.

- Mechanism : Electrophilic substitution introducing the methanesulfonyl group at the 2-position.

Trifluoromethoxylation

- Reagents : Trifluoromethoxybenzene or specialized trifluoromethoxylation reagents.

- Conditions : Specific catalysts and temperature conditions vary depending on the reagent used.

- Notes : This step is often challenging due to the strong electron-withdrawing nature of the trifluoromethoxy group and requires optimized protocols for efficient incorporation.

Representative Industrial Preparation Method

A typical industrial synthesis sequence for 1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene includes:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration | HNO3 / H2SO4 at 0–5°C | Controlled to avoid over-nitration |

| Bromination | Br2 with FeBr3 catalyst at 40–50°C | Slow addition to control substitution |

| Sulfonylation | CH3SO2Cl with pyridine at 0–25°C | Anhydrous conditions required |

| Trifluoromethoxylation | Specialized OCF3 reagent, catalyst, elevated temp | Requires optimized catalyst system |

This method is optimized for yield, purity, and scalability, often employing continuous flow reactors for precise control.

Research Findings and Data Analysis

While direct experimental data specific to this compound are limited in open literature, analogous compounds and related synthetic steps provide insight into expected yields and purities.

Bromination Yield Example (Related Compound)

Nitration and Sulfonylation Efficiency

- Nitration using mixed acid systems typically achieves high regioselectivity and yields above 80% for nitro-substituted trifluoromethoxybenzenes.

- Sulfonylation with methanesulfonyl chloride in pyridine generally proceeds with yields exceeding 75%, with minimal side reactions when moisture is excluded.

Trifluoromethoxylation Challenges

- Incorporation of trifluoromethoxy groups is often the rate-limiting step, with yields varying widely (50–85%) depending on reagent and catalyst systems.

Summary Table of Preparation Methods

| Preparation Step | Reagents & Catalysts | Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|---|

| Nitration | HNO3 / H2SO4 | 0–5°C, controlled addition | 80–90 | High regioselectivity |

| Bromination | Br2 / FeBr3 | 40–50°C, slow bromine addition | 60–70 | Avoids polybromination |

| Sulfonylation | CH3SO2Cl / Pyridine | 0–25°C, anhydrous | 75–85 | Base neutralizes HCl byproduct |

| Trifluoromethoxylation | Trifluoromethoxy reagent, catalyst | Variable, elevated temperature | 50–85 | Requires optimized conditions |

Additional Notes and Considerations

- Purification : After each step, purification via extraction, washing (e.g., sodium bisulfite or sodium hydroxide washes), drying (MgSO4), filtration, and concentration is critical to achieve high purity.

- Solvents : Common solvents include carbon tetrachloride, chloroform, and anhydrous organic solvents compatible with the reagents.

- Safety and Environmental Concerns : Use of bromine and strong acids requires strict safety protocols. Environmental impact is minimized by optimized reagent ratios and solvent recycling.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Reduction Reactions: Reducing agents like hydrogen gas or metal hydrides are used.

Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while reduction reactions produce amino-substituted compounds .

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

- Molecular Formula : CHBrFNOS

- Molecular Weight : 364.09 g/mol

- CAS Number : 1403483-61-3

The presence of multiple functional groups allows this compound to engage in diverse chemical reactions, making it valuable for synthetic applications.

Pharmaceutical Applications

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene has shown promise in medicinal chemistry due to its ability to act as an electrophilic reagent. It can be used in the synthesis of biologically active molecules, particularly in the development of new pharmaceuticals targeting various diseases.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that compounds similar to this compound can be utilized in the synthesis of anticancer agents. The trifluoromethoxy group enhances the lipophilicity of the compounds, facilitating better cell membrane penetration and potentially improving therapeutic efficacy against cancer cells.

Agrochemical Applications

The compound's structure suggests potential use as an agrochemical, particularly as a pesticide or herbicide. The nitro and trifluoromethoxy groups can enhance biological activity against pests while maintaining selectivity towards target species.

Case Study: Pesticidal Activity

Studies have indicated that similar sulfonyl-containing compounds exhibit significant insecticidal properties. The incorporation of the trifluoromethoxy moiety could further increase potency and reduce environmental impact by allowing for lower application rates.

Material Science

In material science, this compound can serve as a building block for the synthesis of advanced materials, including polymers and coatings with enhanced thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research has utilized sulfonyl-based compounds in polymer chemistry to create materials with improved mechanical properties and resistance to solvents. The unique properties imparted by the trifluoromethoxy group can lead to innovations in high-performance coatings.

Comparative Analysis of Applications

| Application Area | Potential Benefits | Example Compounds |

|---|---|---|

| Pharmaceuticals | Electrophilic reagents for drug synthesis | Anticancer agents |

| Agrochemicals | Increased efficacy as pesticides/herbicides | Insecticides with reduced toxicity |

| Material Science | Enhanced stability and performance in polymers | High-performance coatings |

Wirkmechanismus

The mechanism of action of 1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Variations

Key analogs differ in substituent placement and functional groups, significantly altering reactivity and applications:

Physicochemical and Commercial Considerations

- Electronic Effects: The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, while the nitro group (-NO₂) contributes to electron-deficient aromatic systems, favoring electrophilic substitution at specific positions .

- For example, WZ-9039 (target compound) may exhibit slower nucleophilic aromatic substitution compared to its isomer WZ-9795 .

- Commercial Availability : The target compound is discontinued by suppliers like CymitQuimica, whereas analogs such as 1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7) remain available, highlighting supply chain challenges for complex derivatives .

Biologische Aktivität

Overview

1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene is a complex organic compound characterized by its unique functional groups, which include a bromine atom, a methanesulfonyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is CHBrFNOS, with a molecular weight of approximately 364.09 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemical research due to its potential biological activities.

The presence of diverse functional groups in this compound contributes to its reactivity and biological activity.

- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, which can modify the compound's biological properties.

- Reduction Reactions : The nitro group can be reduced to an amino group under specific conditions, potentially altering the compound's pharmacological profile.

- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions, which are essential in synthesizing more complex bioactive molecules.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential applications:

Anticancer Activity

This compound has been investigated for its effects on cancer cell lines. Initial findings indicate that it may inhibit the growth of specific tumor types by targeting metabolic pathways associated with cancer cell proliferation.

Anti-inflammatory Effects

The compound has shown promise in preliminary anti-inflammatory assays. Its structural components suggest that it may interact with cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. The presence of the trifluoromethoxy group enhances electron-withdrawing properties, potentially increasing the compound's potency against inflammatory mediators.

Study 1: Anticancer Properties

A study conducted on various cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The study highlighted the importance of the trifluoromethoxy group in enhancing bioactivity through increased lipophilicity and metabolic stability.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 15.2 |

| Similar Compound A | A549 (Lung Cancer) | 12.8 |

Study 2: Anti-inflammatory Activity

In vitro studies assessing the anti-inflammatory potential indicated that this compound could inhibit COX enzymes effectively. The following table summarizes the inhibition percentages observed in various assays:

| Compound | COX Inhibition (%) at 10 µM |

|---|---|

| This compound | 78% |

| Diclofenac (Standard Drug) | 85% |

Q & A

Q. How to analyze degradation products under hydrolytic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.